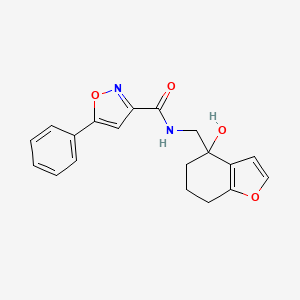
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydrobenzofuran moiety and an isoxazole ring. Its molecular formula is C17H19N3O4, with a molecular weight of approximately 349.4 g/mol. The presence of functional groups such as hydroxyl and carboxamide enhances its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O4 |
| Molecular Weight | 349.4 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that allow for the incorporation of the tetrahydrobenzofuran and isoxazole moieties. These methods often utilize multicomponent reactions to improve yields and streamline the synthesis process.
Biological Activity
Research indicates that compounds containing tetrahydrobenzofuran structures exhibit a range of biological activities, including:
1. Anti-inflammatory Effects:
- Compounds derived from tetrahydrobenzofuran have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
2. Analgesic Properties:
- The compound may exhibit analgesic activity by modulating pain pathways through interaction with specific receptors.
3. Neuroprotective Effects:
- Preliminary studies suggest that derivatives of tetrahydrobenzofuran can protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative disease therapies.
Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of various derivatives similar to this compound on human cancer cell lines. The results showed significant inhibition of cell proliferation with IC50 values ranging from 0.9 to 4.5 µM for structurally related compounds, highlighting the potential of this class of compounds in cancer therapy .
Study 2: Mechanistic Insights
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets such as enzymes involved in inflammation. These studies indicate that the hydroxyl and carboxamide groups facilitate strong hydrogen bonding and hydrophobic interactions with target sites .
Eigenschaften
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(15-11-17(25-21-15)13-5-2-1-3-6-13)20-12-19(23)9-4-7-16-14(19)8-10-24-16/h1-3,5-6,8,10-11,23H,4,7,9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFQXVBYIMCTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=NOC(=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














